3-(5-Butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-BUTYLTHIOPHEN-2-YL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a unique combination of thiophene, oxazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BUTYLTHIOPHEN-2-YL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a thiophene derivative, followed by the introduction of oxazole and pyrimidine moieties through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-BUTYLTHIOPHEN-2-YL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, acids, bases, and other reagents under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced.
Scientific Research Applications
3-(5-BUTYLTHIOPHEN-2-YL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-BUTYLTHIOPHEN-2-YL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-acetylthiophene and 2-bromothiophene.
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2-methyl-4,5-dihydro-1,3-oxazole and 2-phenyl-1,3-oxazole.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 2,4-diaminopyrimidine and 5-bromopyrimidine.
Uniqueness
3-(5-BUTYLTHIOPHEN-2-YL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE is unique due to its combination of thiophene, oxazole, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15N3O2S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
3-(5-butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H15N3O2S/c1-3-4-5-9-6-7-10(20-9)12-11-13(18)15-8(2)16-14(11)19-17-12/h6-7H,3-5H2,1-2H3,(H,15,16,18) |
InChI Key |
QBEMYITWBXGDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(S1)C2=NOC3=C2C(=O)NC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.